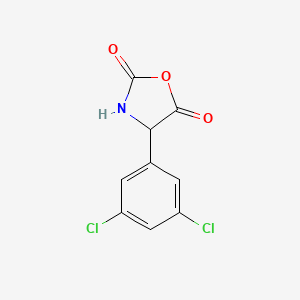

4-(3,5-Dichlorophenyl)oxazolidine-2,5-dione

Beschreibung

Eigenschaften

Molekularformel |

C9H5Cl2NO3 |

|---|---|

Molekulargewicht |

246.04 g/mol |

IUPAC-Name |

4-(3,5-dichlorophenyl)-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C9H5Cl2NO3/c10-5-1-4(2-6(11)3-5)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14) |

InChI-Schlüssel |

ZSRCUSBTXCYVQQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C=C1Cl)Cl)C2C(=O)OC(=O)N2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The key synthetic route to 4-(3,5-Dichlorophenyl)oxazolidine-2,5-dione involves the intramolecular cyclization of carbamoyloxy-acetic acid esters or the reaction of carbamates with 2-hydroxycarboxylic acid esters. This cyclization forms the oxazolidine-2,4-dione ring with elimination of an alcohol molecule.

Preparation from Carbamoyloxy-Acetic Acid Esters (Base-Catalyzed Cyclization)

- Starting Materials: 3,5-dichlorophenylcarbamoyloxy-acetic acid esters.

- Reaction Conditions: Base catalysis in inert organic solvents such as benzene, toluene, dichlorobenzene, or nitrobenzene.

- Mechanism: Intramolecular cyclization with elimination of alcohol.

- Challenges: The solvents used tend to dissolve the product well, complicating isolation and purification. Removal of solvent and by-product alcohol by distillation is necessary, which can be cumbersome.

- Reference: European Patent EP0038007B1 describes this process, emphasizing the economic advantage and the solvent issues encountered.

Preparation via Reaction of Carbamates with 2-Hydroxycarboxylic Acid Esters

- Starting Materials:

- Carbamates of the formula R¹-NH-COOR⁴, where R¹ is 3,5-dichlorophenyl.

- 2-Hydroxycarboxylic acid esters of the formula HO-CH(R²)-COOR⁵, where R² and R⁵ can be alkyl groups.

- Reaction Conditions:

- Temperature range: 80°C to 250°C (preferably 120°C to 225°C).

- Catalysts: Optional but beneficial, including metal halides, oxides, carboxylates (e.g., lead acetate, copper(II) acetate, cobalt chloride, dibutyltin dilaurate), or preferably tertiary organic amines (e.g., tributylamine).

- Solvent: Reaction can be solvent-free or carried out in solvents that form azeotropes with the alcohol by-products, such as toluene, xylene, or cyclohexane.

- Pressure: Normal or reduced pressure (65 to 950 mbar) to facilitate distillation of alcohol by-products.

- Procedure:

- The carbamate and 2-hydroxycarboxylic acid ester are mixed in stoichiometric amounts.

- The mixture is heated with catalyst, and alcohol formed during cyclization is removed by distillation.

- The residue is cooled and precipitated by addition to a nonsolvent like methanol.

- Yields: High yields reported (e.g., 88%).

- Examples:

| Example | Carbamate Used | Hydroxycarboxylic Ester Used | Catalyst | Temperature (°C) | Pressure (mbar) | Yield (%) | Product Melting Point (°C) |

|---|---|---|---|---|---|---|---|

| 1 | Methyl N-(3,5-dichlorophenyl)-carbamate | Isobutyl vinyl-lactate | Tributylamine | 145-171 | 200 | 88 | 106-110 |

| 2 | Isobutyl N-(3,5-dichlorophenyl)-carbamate | Isobutyl vinyl-lactate | Tributylamine | 198-220 | Atmospheric | Not specified | Not specified |

- Reference: US Patent US4220787A details this process with extensive examples and catalyst options.

Preparation of Carbamate Precursors

- Method: Reaction of 3,5-dichlorophenyl isocyanate with alcohols (e.g., methyl alcohol, isobutyl alcohol) in the presence of alkali.

- Products: Methyl N-(3,5-dichlorophenyl)-carbamate (mp 121°C) and isobutyl N-(3,5-dichlorophenyl)-carbamate (mp 75°C).

- Significance: These carbamates serve as key intermediates for cyclization to the oxazolidine-2,5-dione.

- Reference: US4220787A.

Data Tables Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Carbamates (R¹ = 3,5-dichlorophenyl), 2-hydroxycarboxylic acid esters |

| Reaction temperature | 80–250°C (preferably 120–225°C) |

| Catalysts | Tertiary amines (tributylamine), metal salts (lead acetate, copper(II) acetate, etc.) |

| Solvents | Optional: toluene, xylene, cyclohexane, benzene |

| Pressure | Atmospheric or reduced (65–950 mbar) |

| By-products | Alcohols (methanol, isobutanol) |

| Purification | Distillation of by-products, precipitation in methanol, filtration, washing |

| Typical yields | Up to 88% |

| Melting points of products | Approx. 106–110°C (oxazolidine-2,5-dione derivatives) |

Additional Notes on Preparation and Related Compounds

- The presence of 3,5-dichloro substituents on the phenyl ring is crucial for biological activity and also influences the physicochemical properties of the compound.

- Related cyclic imides such as N-(3,5-dichlorophenyl)succinimide have been synthesized by condensation of 3,5-dichloroaniline with succinic anhydride followed by cyclization with acetic anhydride, but this is a different class of compounds.

- The choice of catalyst and reaction conditions can significantly affect the purity and yield of the product.

- The removal of alcohol by-products is essential for driving the cyclization to completion and for product isolation.

Analyse Chemischer Reaktionen

Types of Reactions

4-(3,5-Dichlorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-(3,5-Dichlorophenyl)oxazolidine-2,5-dione is a chemical compound with applications spanning across various scientific and industrial fields. Its primary applications lie in medicinal chemistry, materials science, biological studies, and industrial processes.

Scientific Research Applications

Medicinal Chemistry

- 4-(3,5-Dichlorophenyl)oxazolidine-2,5-dione serves as a crucial intermediate in synthesizing pharmaceutical compounds.

- It is utilized in preparing N-(3,5-dichlorophenyl)-oxazolidine-2,4-diones, which have disclosed preparation methods involving reacting 3,5-dichlorophenyl isocyanate with a glycolate .

Materials Science

- This compound is instrumental in developing polymers and other materials with specific properties.

Biological Studies

- The compound is used in studies related to enzyme inhibition and protein interactions. Its mechanism of action involves interaction with specific molecular targets, inhibiting certain enzymes by binding to their active sites, thereby blocking their activity and affecting biochemical pathways.

Industrial Applications

- 4-(3,5-Dichlorophenyl)oxazolidine-2,5-dione is used in the production of agrochemicals and other industrial chemicals.

Chemical Reactions

4-(3,5-Dichlorophenyl)oxazolidine-2,5-dione undergoes several chemical reactions.

Types of Reactions

- Oxidation: The compound can be oxidized to form corresponding acids. Common oxidizing agents include potassium permanganate and chromium trioxide. The major product formed is carboxylic acids.

- Reduction: It can be reduced to form alcohols or other reduced derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are used, leading to the formation of alcohols.

- Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles like amines or thiols under basic conditions, resulting in substituted derivatives with various functional groups.

Wirkmechanismus

The mechanism of action of 4-(3,5-Dichlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The oxazolidine-2,5-dione scaffold is versatile, with substituents significantly influencing reactivity and function. Key analogs include:

Structural Insights :

- Chlorinated Aryl Groups : Compounds like Vinclozolin and the target share a 3,5-dichlorophenyl group, which enhances hydrophobicity and resistance to metabolic degradation, critical for pesticidal activity .

- Core Modifications : PP7 replaces oxazolidine with a pyrazolidine ring, altering electronic properties and likely reducing environmental persistence compared to oxazolidine derivatives .

- Polar Substituents: The 2-aminocarbonylethyl group in (S)-4-(2-Aminocarbonylethyl)oxazolidine-2,5-dione introduces hydrogen-bonding capacity, improving aqueous solubility for drug design .

Physicochemical Properties

Comparative data for select compounds:

Key Observations :

- LogP Trends: Chlorinated derivatives (e.g., Vinclozolin) exhibit higher lipophilicity (LogP >3), favoring membrane penetration and environmental persistence. Polar substituents (e.g., aminocarbonylethyl) reduce LogP, enhancing bioavailability .

- Melting Points : Crystalline stability in (R)-4-(4'-Hydroxyphenyl)oxazolidine-2,5-dione (230°C) suggests strong intermolecular forces, useful in solid formulations .

Biologische Aktivität

4-(3,5-Dichlorophenyl)oxazolidine-2,5-dione is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the oxazolidinedione family and is characterized by its unique substitution pattern, which contributes to its pharmacological properties. Research has indicated that it exhibits significant antimicrobial and antiandrogenic activities, making it a compound of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 4-(3,5-Dichlorophenyl)oxazolidine-2,5-dione can be represented as follows:

This structure includes a dichlorophenyl group attached to an oxazolidine ring, contributing to its reactivity and biological activity.

The biological activity of 4-(3,5-Dichlorophenyl)oxazolidine-2,5-dione is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can disrupt various biochemical pathways, leading to antimicrobial effects and potential therapeutic applications in hormone regulation.

Antimicrobial Activity

Research indicates that 4-(3,5-Dichlorophenyl)oxazolidine-2,5-dione demonstrates notable antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiandrogenic Activity

In addition to its antimicrobial properties, this compound has been studied for its antiandrogenic effects. A notable study demonstrated that it significantly inhibited testosterone-induced growth in prostate tissues.

Table 2: Antiandrogenic Effects in Experimental Models

| Treatment | Weight Increase in Prostate (mg) | Weight Increase in Seminal Vesicles (mg) |

|---|---|---|

| Control | 94.7 ± 4.6 | 11.3 ± 0.6 |

| Testosterone Propionate | 88.2 ± 5.7 | 8.9 ± 0.3 |

| Testosterone Propionate + Compound | 36.0 ± 2.5* | 13.7 ± 1.7* |

*Statistical significance at

Case Studies

- In Vivo Study on Rats : A study involving rats fed with varying concentrations of the compound showed no significant adverse effects on body weight or food consumption over a three-month period. However, hematological changes were observed at higher doses, indicating a need for further investigation into long-term safety (source: ).

- Biotransformation Studies : Research on the biotransformation of related compounds like vinclozolin (which shares structural similarities with our compound) indicated metabolic pathways that could influence the biological activity and toxicity profiles of oxazolidinediones ( ).

Q & A

Q. What synthetic methodologies are commonly employed for 4-(3,5-Dichlorophenyl)oxazolidine-2,5-dione?

The synthesis of oxazolidine-2,5-dione derivatives typically involves cyclization of substituted α-hydroxyamides or condensation of chloroacetyl derivatives with amines. For halogenated analogs like 4-(3,5-Dichlorophenyl)oxazolidine-2,5-dione, key steps include the use of dichlorophenyl precursors and controlled reaction conditions to avoid over-halogenation. Reagents such as N-iodosuccinimide (NIS) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) may facilitate selective functionalization . Optimization of solvent systems (e.g., DMF-acetic acid mixtures) and temperature gradients is critical to achieving high yields .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

X-ray crystallography is the gold standard for resolving stereochemistry and confirming the oxazolidine-dione ring conformation, as demonstrated in studies of related compounds like 3-Hexyl-5,5-diphenylimidazolidine-2,4-dione (monoclinic crystal system, β = 91.066°) . Complement with NMR (¹H/¹³C) to verify substituent positions and IR spectroscopy to confirm carbonyl stretching vibrations (~1750–1850 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. What purification strategies are recommended for isolating high-purity 4-(3,5-Dichlorophenyl)oxazolidine-2,5-dione?

Recrystallization from DMF-ethanol mixtures effectively removes byproducts, while column chromatography (silica gel, ethyl acetate/hexane eluent) separates isomers. Advanced techniques like membrane-based separation (e.g., nanofiltration) or simulated moving bed (SMB) chromatography can enhance scalability for research-grade quantities .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?

Employ factorial design to systematically evaluate variables such as catalyst loading, temperature, and solvent polarity. For example, a 2³ factorial experiment (factors: temperature, molar ratio, reaction time) identifies interactions affecting yield. Pre-experimental designs (e.g., Plackett-Burman) prioritize critical parameters before full optimization .

Q. What computational approaches are suitable for predicting reactivity and regioselectivity in oxazolidine-dione derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects of the 3,5-dichlorophenyl group on ring-opening kinetics. Molecular dynamics (MD) simulations assess solvent interactions, while docking studies predict biological target binding . PubChem’s canonical SMILES and InChI data enable accurate molecular modeling .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Conduct comparative assays under standardized conditions (e.g., MIC for antimicrobial activity vs. MTT for cytotoxicity). Control variables such as cell line selection (e.g., HEK293 vs. HeLa) and solvent effects (DMSO concentration). Cross-validate with structural analogs (e.g., 4-(4-Chlorophenyl) derivatives) to isolate substituent-specific effects .

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

The electron-withdrawing 3,5-dichlorophenyl group stabilizes the oxazolidine-dione ring against nucleophilic attack. Kinetic studies (e.g., HPLC monitoring of degradation products) under varying pH and oxidant concentrations (H₂O₂, KMnO₄) reveal degradation pathways. Compare with non-halogenated analogs to quantify substituent contributions .

Q. How can the compound serve as a precursor in multi-step synthesis of complex heterocycles?

The oxazolidine-dione ring undergoes regioselective ring-opening with nucleophiles (e.g., amines, thiols) to form functionalized intermediates. For example, coupling with thiophene-2-carboxylate derivatives (via Mitsunobu or Ullmann reactions) generates chromenone hybrids with potential bioactivity .

Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., divergent biological activity reports), use meta-analysis frameworks to assess experimental variables (e.g., assay type, purity thresholds) .

- Safety Protocols : Handle halogenated compounds in fume hoods with PPE. Refer to PubChem’s safety data for proper storage (e.g., inert atmosphere, desiccants) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.